

An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Cat. No.:	B172080

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate**, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. The CAS Number for this compound is 144186-11-8.[1]

Introduction: Strategic Importance in Synthesis

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a pyridine-based organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a methyl nicotinate core with a Boc-protected amino group at the 6-position, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules.[2][3]

The tert-butoxycarbonyl (Boc) protecting group is crucial; it temporarily masks the reactive amino group, preventing unwanted side reactions and allowing for selective chemical modifications at other positions on the pyridine ring or the methyl ester.[2] This strategic protection is fundamental in multi-step syntheses, ensuring high yields and purity of the final target compounds. This guide will delve into the synthesis, properties, and applications of this versatile molecule, providing the causal relationships behind the methodologies.

Synthesis Pathway: A Tale of Two Reactions

The synthesis of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** is a logical and efficient two-step process. It begins with the formation of its immediate precursor, Methyl 6-aminonicotinate, followed by the introduction of the Boc protecting group.

Step 1: Esterification of 6-Aminonicotinic Acid

The foundational step is a classic Fischer esterification of 6-aminonicotinic acid. This acid-catalyzed reaction with methanol efficiently converts the carboxylic acid to its corresponding methyl ester.

Causality of Experimental Choices:

- Acid Catalyst: A strong acid, such as sulfuric acid or hydrogen chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
- Methanol as Reagent and Solvent: Using methanol in excess serves as both the nucleophile and the reaction solvent, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle.
- Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate.

Experimental Protocol: Synthesis of Methyl 6-aminonicotinate^[4]

- Suspend 6-aminonicotinic acid in methanol in a round-bottom flask equipped with a reflux condenser.
- Carefully add a catalytic amount of concentrated sulfuric acid or introduce gaseous hydrogen chloride.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize the acid with a suitable base, such as sodium bicarbonate solution.

- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.

Step 2: Boc Protection of Methyl 6-aminonicotinate

With the methyl ester in place, the next step is the protection of the primary amino group using di-tert-butyl dicarbonate ($(Boc)_2O$). This is a standard and highly effective method for introducing the Boc group.

Causality of Experimental Choices:

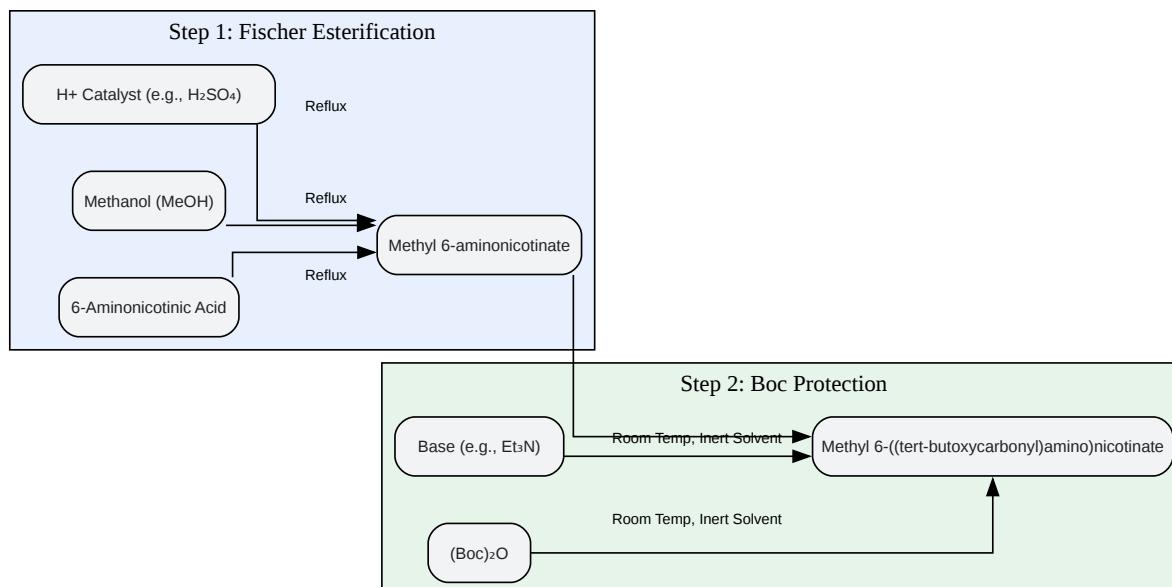
- $(Boc)_2O$ as the Reagent: Di-tert-butyl dicarbonate is the preferred reagent for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and carbon dioxide).
- Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often used to scavenge the acidic proton released during the reaction, driving the reaction to completion.
- Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without interfering with the reaction.

Experimental Protocol: Synthesis of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate**

- Dissolve Methyl 6-aminonicotinate in an appropriate anhydrous solvent (e.g., DCM) in a reaction vessel.
- Add a base, such as triethylamine, to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate ($(Boc)_2O$) in the same solvent.
- Stir the reaction mixture at room temperature, monitoring its progress by TLC.
- Once the starting material is consumed, wash the reaction mixture with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram:



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Caption: A two-step synthesis of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate**.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** is essential for its effective use in synthesis and for quality control.

Property	Value	Source
CAS Number	144186-11-8	[1]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	252.27 g/mol	[1]
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	Not readily available in public sources	
Boiling Point	Not readily available in public sources	
Solubility	Soluble in common organic solvents like DCM, Ethyl Acetate, and Methanol	Inferred from synthesis protocols

Spectroscopic Data Interpretation: While comprehensive, publicly available spectral data for this specific compound is limited, the expected spectroscopic characteristics can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, a singlet for the methyl ester protons, a singlet for the nine equivalent protons of the tert-butyl group, and a signal for the N-H proton.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the methyl carbon of the ester, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretching of the ester and carbamate (around 1700-1750 cm⁻¹), and C-O stretching.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Applications in Drug Discovery and Development

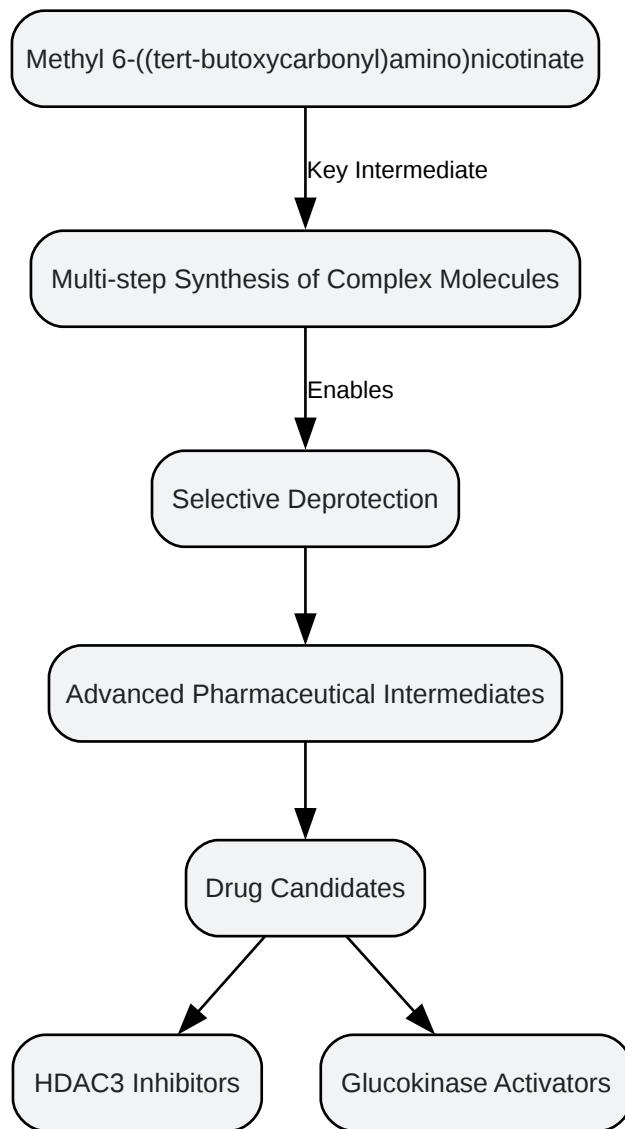
The primary application of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** lies in its role as a versatile building block in the synthesis of pharmaceutical agents. The Boc-protected amino group allows for precise control over the synthetic route, enabling the introduction of various functionalities at other positions of the molecule.

Its precursor, Methyl 6-aminonicotinate, has been utilized in the development of:

- Histone Deacetylase 3 (HDAC3) Selective Inhibitors: These are being investigated for their potential in targeting breast cancer stem cells.[4]
- Glucokinase Activators: These compounds represent a potential therapeutic approach for the treatment of diabetes.[4]

By extension, **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** is a crucial intermediate in the synthesis of more complex analogs of these and other biologically active molecules. The ability to selectively deprotect the amino group at a later stage in the synthesis is a key advantage.

Logical Relationship Diagram:



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Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** is not widely available, safety precautions can be inferred from related nicotinic acid derivatives. It should be handled with the standard care afforded to laboratory chemicals.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[5]
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]
 - Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a strategically important molecule in the field of organic synthesis, particularly for drug discovery and development. Its synthesis is straightforward, and its physicochemical properties make it a reliable intermediate. The presence of the Boc protecting group is the key to its utility, allowing for controlled and selective reactions in the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the principles of chemical reactivity and synthetic strategy, to empower researchers in their scientific endeavors.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172080#methyl-6-tert-butoxycarbonyl-amino-nicotinate-cas-number]

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